molecular formula C8H5F2NOS B12510942 4-(Difluoromethoxy)benzo[d]isothiazole

4-(Difluoromethoxy)benzo[d]isothiazole

Cat. No.: B12510942
M. Wt: 201.20 g/mol
InChI Key: ZHBOZAOGPPBEIH-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzo[d]isothiazole is a chemical compound that belongs to the class of benzo[d]isothiazoles. This compound features a difluoromethoxy group attached to the benzene ring of the isothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazoles, including 4-(Difluoromethoxy)benzo[d]isothiazole, can be achieved through various synthetic routes. One common method involves the intramolecular oxidative N-S bond formation starting from appropriately substituted phenyl precursors . This reaction typically occurs under an oxygen atmosphere and may involve the use of catalytic amounts of potassium bromide (KBr) .

Another approach involves the condensation of thiohydroxylamine with suitable aromatic aldehydes or ketones, followed by cyclization to form the isothiazole ring . Metal-catalyzed methods, such as palladium-catalyzed cross-coupling reactions, have also been employed to synthesize benzo[d]isothiazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . The compound may also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)benzo[d]isothiazole is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. The difluoromethoxy group may enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C8H5F2NOS

Molecular Weight

201.20 g/mol

IUPAC Name

4-(difluoromethoxy)-1,2-benzothiazole

InChI

InChI=1S/C8H5F2NOS/c9-8(10)12-6-2-1-3-7-5(6)4-11-13-7/h1-4,8H

InChI Key

ZHBOZAOGPPBEIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1)OC(F)F

Origin of Product

United States

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